

# Application Notes and Protocols for L17E-Mediated Peptide Nucleic Acid (PNA) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | L17E      |           |
| Cat. No.:            | B15590470 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, offering high binding affinity and specificity to complementary DNA and RNA sequences. Their resistance to enzymatic degradation makes them promising candidates for antisense therapeutics. However, the cellular uptake of PNAs is notoriously inefficient, limiting their therapeutic potential. The endosomolytic peptide **L17E** has emerged as a highly effective vehicle for delivering PNAs into cells.[1][2]

**L17E** is a derivative of the spider venom peptide M-lycotoxin and facilitates the cytosolic delivery of cargo by inducing macropinocytosis and subsequent endosomal escape.[1] These application notes provide detailed protocols for utilizing **L17E** for PNA delivery through two primary methods: co-treatment and covalent conjugation. The provided methodologies are based on a robust GFP-based corrective splicing assay in HeLa cells.[1][3]

## **Mechanism of L17E-Mediated PNA Delivery**

**L17E** facilitates the cellular uptake of PNAs through a multi-step process. Initially, the cationic nature of **L17E** is thought to promote interaction with the cell membrane, inducing membrane ruffling and macropinocytosis, a form of endocytosis. This process engulfs the **L17E** peptide and the PNA cargo into large intracellular vesicles called macropinosomes. As the macropinosome matures and acidifies, the **L17E** peptide undergoes a conformational change,



allowing it to disrupt the endosomal membrane. This endosomolytic activity releases the PNA into the cytoplasm, where it can reach its target nucleic acid sequence in the nucleus or cytosol.



Click to download full resolution via product page

Caption: Figure 1: Proposed Mechanism of L17E-Mediated PNA Delivery.

### **Data Presentation**

The efficacy of **L17E** in delivering a splice-correcting PNA was quantified using a HeLa cell line (HeLa 654) that expresses a GFP pre-mRNA with a splicing defect.[3] Successful PNA delivery corrects the splicing and results in GFP expression, which can be measured by flow cytometry.



| Treatment<br>Method       | L17E<br>Concentrati<br>on (µM) | PNA<br>Concentrati<br>on (μM) | % GFP<br>Positive<br>Cells | Fold<br>Increase in<br>GFP<br>Expression | Citation |
|---------------------------|--------------------------------|-------------------------------|----------------------------|------------------------------------------|----------|
| Co-treatment              | 40                             | 15                            | >90%                       | 23                                       | [1][4]   |
| Co-treatment              | 40                             | 30                            | >90%                       | 23                                       | [1][4]   |
| Conjugation<br>(L17E-PNA) | -                              | 10 (in serum-<br>free media)  | ~95%                       | 32                                       | [4]      |
| Conjugation<br>(L17E-PNA) | -                              | 20 (in<br>complete<br>media)  | ~95%                       | 32                                       | [4]      |

Table 1: Efficacy of L17E-Mediated PNA Delivery in HeLa 654 Cells.

| Parameter                                  | L17E | L17ER4 | R10                                     | Citation |
|--------------------------------------------|------|--------|-----------------------------------------|----------|
| Fold Increase in<br>GFP (Co-<br>treatment) | 23   | 27     | Modest                                  | [1][4]   |
| Fold Increase in<br>GFP<br>(Conjugation)   | 32   | 37     | Marked<br>Enhancement<br>over PNA alone | [4]      |

Table 2: Comparison of **L17E** with other delivery peptides.

# **Experimental Protocols General Cell Culture and Maintenance of HeLa 654 Cells**

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
   Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.



Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash
with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and
resuspend in fresh medium for plating.

## Protocol 1: PNA Delivery via Co-treatment with L17E

This protocol describes the delivery of a PNA into HeLa 654 cells by simple co-incubation with the **L17E** peptide.

#### Materials:

- HeLa 654 cells
- Complete culture medium
- Serum-free DMEM
- **L17E** peptide stock solution (e.g., 1 mM in sterile water)
- PNA stock solution (e.g., 1 mM in sterile water)
- 24-well tissue culture plates

#### Procedure:

- Cell Seeding: Seed HeLa 654 cells in a 24-well plate at a density of 1.75 x 10<sup>5</sup> cells per well in complete culture medium.
   Incubate overnight.
- Preparation of Treatment Solution:
  - In a sterile microcentrifuge tube, dilute the L17E peptide stock solution in serum-free DMEM to a final concentration of 40 μM.
  - In a separate tube, dilute the PNA stock solution in serum-free DMEM to the desired final concentration (e.g., 1-30 μM).
  - Mix the L17E and PNA solutions together.
- Cell Treatment:



- Aspirate the complete medium from the cells and wash once with PBS.
- Add the L17E/PNA mixture to the cells.
- Incubate for 4 hours at 37°C.[5]
- Recovery:
  - Aspirate the treatment solution.
  - Add complete culture medium to the cells.
  - Incubate for an additional 20-44 hours to allow for splicing correction and GFP expression.
     [5]
- Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

## Protocol 2: PNA Delivery using L17E-PNA Conjugates

This protocol involves the use of a pre-formed covalent conjugate of **L17E** and the PNA.

#### Materials:

- HeLa 654 cells
- · Complete culture medium
- Serum-free DMEM
- L17E-PNA conjugate stock solution
- 24-well tissue culture plates

#### Procedure:

- Cell Seeding: Seed HeLa 654 cells as described in Protocol 1.
- Preparation of Treatment Solution: Dilute the L17E-PNA conjugate stock solution to the desired final concentration (e.g., 5-20 μM) in either serum-free DMEM or complete medium.



| • | Cell                 | Tre | atm | en      | ıt: |
|---|----------------------|-----|-----|---------|-----|
| • | $\sim$ c $_{\rm II}$ | 110 | ши  | I C I I | ı.  |

- Serum-free conditions: Treat cells for 7 minutes.[4]
- Complete medium: Treat cells for 1 hour.[4]
- Recovery:
  - Aspirate the treatment solution and wash the cells with PBS.
  - Add fresh complete culture medium.
  - Incubate for 20-44 hours.
- Analysis: Analyze GFP expression using fluorescence microscopy or flow cytometry.

# Protocol 3: Quantification of PNA Delivery by Flow Cytometry

This protocol details the analysis of GFP expression in HeLa 654 cells following PNA delivery.

#### Materials:

- Treated and untreated HeLa 654 cells
- PBS
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer

#### Procedure:

- Cell Harvesting:
  - Aspirate the culture medium and wash the cells with PBS.



- Add Trypsin-EDTA and incubate until cells detach.
- Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge at 300 x g for 5 minutes.
- Cell Staining (Optional for Viability): If viability analysis is required, resuspend the cell pellet in a buffer containing a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's instructions.
- Flow Cytometry Analysis:
  - Resuspend the cell pellet in PBS or flow cytometry buffer.
  - Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation.
  - Collect data on forward scatter (FSC), side scatter (SSC), and GFP fluorescence (typically in the FL1 channel).
  - Gate on the live cell population based on FSC, SSC, and viability dye exclusion (if used).
  - Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI)
     of the GFP-positive population.

## **Protocol 4: Cell Viability Assessment (MTT Assay)**

It is crucial to assess the cytotoxicity of **L17E** and **L17E**-PNA conjugates. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

#### Materials:

- HeLa cells
- L17E or L17E-PNA conjugate
- 96-well tissue culture plates
- MTT solution (5 mg/mL in PBS)



DMSO or solubilization buffer

#### Procedure:

- Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well
  and incubate overnight.
- Treatment: Treat the cells with a range of concentrations of L17E or L17E-PNA conjugate for the desired duration (e.g., 4-24 hours). Include untreated control wells.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Aspirate the medium and add 100  $\mu$ L of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

## **Experimental Workflow Visualization**





Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery

Click to download full resolution via product page

Caption: Figure 2: Experimental Workflow for L17E-Mediated PNA Delivery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved cell-penetrating peptide—PNA conjugates for splicing redirection in HeLa cells and exon skipping in mdx mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for L17E-Mediated Peptide Nucleic Acid (PNA) Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590470#how-to-use-l17e-for-peptide-nucleic-acid-pna-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com